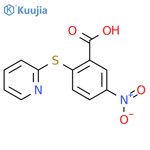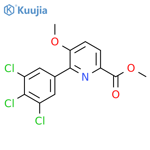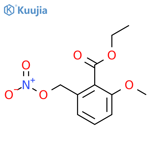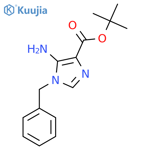thiazoles
Thiazoles are a class of heterocyclic organic compounds containing a five-membered ring with sulfur (S) and nitrogen (N) atoms, specifically the structure R-S=NR', where R and R' can be various alkyl or aryl groups. These compounds exhibit diverse chemical properties depending on their substituents, making them versatile for various applications.
Thiazoles are widely used in pharmaceuticals due to their structural diversity and biological activity. For instance, they have been identified as potential leads for the treatment of diseases such as HIV, tuberculosis, and cancer. Additionally, thiazoles find application in agrochemicals as herbicides and fungicides due to their ability to inhibit specific enzymes or disrupt cell processes.
Structurally, thiazoles can be synthesized through various methods including condensation reactions between isothiocyanates and amines, as well as other nucleophilic substitution reactions. Their synthesis can also involve more complex methodologies such as microwave-assisted techniques for enhanced efficiency.
The unique properties of thiazoles make them indispensable in both academic research and industrial applications across multiple sectors.

| Structure | Nom chimique | CAS | Le MF |
|---|---|---|---|
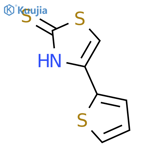 |
4-(2-Thienyl)-1,3-thiazole-2-thiol | 52561-04-3 | C7H5NS3 |
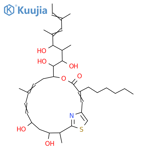 |
Thuggacin A; 13-Methyl | 949574-78-1 | C36H55NO7S |
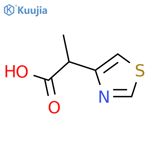 |
2-(1,3-thiazol-4-yl)propanoic acid | 1190392-81-4 | C6H7NO2S |
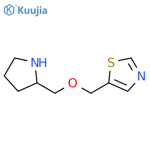 |
5-{[(pyrrolidin-2-yl)methoxy]methyl}-1,3-thiazole | 1421100-92-6 | C9H14N2OS |
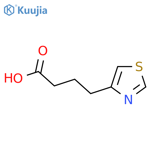 |
4-(1,3-thiazol-4-yl)butanoic acid | 951217-57-5 | C7H9NO2S |
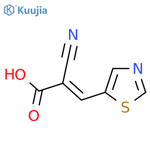 |
2-Cyano-3-(thiazol-5-yl)acrylic acid | 1567641-47-7 | C7H4N2O2S |
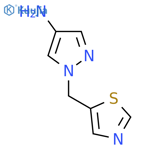 |
1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine | 1566053-22-2 | C7H8N4S |
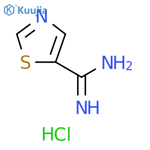 |
1,3-thiazole-5-carboximidamide hydrochloride | 1790156-03-4 | C4H6ClN3S |
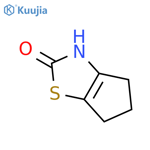 |
3,4,5,6-tetrahydro-2H-Cyclopentathiazol-2-one | 57001-18-0 | C6H7NOS |
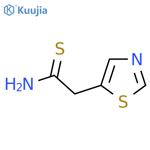 |
2-(1,3-thiazol-5-yl)ethanethioamide | 1566476-69-4 | C5H6N2S2 |
Littérature connexe
-
1. Back matter
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Fournisseurs recommandés
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés

